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Compound of Interest

Compound Name: Cyclobutylhydrazine

Cat. No.: B1320886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of cyclobutylhydrazine and its more extensively

studied counterpart, cyclopropylhydrazine, with a focus on their potential as enzyme inhibitors.

While cyclopropylhydrazine is a well-documented constituent of monoamine oxidase (MAO)

and lysine-specific demethylase 1 (LSD1) inhibitors, data on the performance of

cyclobutylhydrazine remains limited. This document summarizes the available experimental

data for cyclopropylhydrazine and offers a theoretical perspective on how the structural

differences in cyclobutylhydrazine might influence its biological activity.

Performance Data: Cyclopropylhydrazine as an
Enzyme Inhibitor
Cyclopropylhydrazine is a key structural motif in several enzyme inhibitors. Its high ring strain is

thought to contribute to its reactivity and potency. The following table summarizes key inhibitory

activities of a derivative of cyclopropylhydrazine against LSD1 and monoamine oxidases.
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Compound Target Enzyme IC50 (μM) Selectivity Reference

trans-phenyl

cyclopropyl

hydrazine

LSD1 5.8
Moderately

potent
[1]

Derivative with

PCM group*
LSD1 0.67

~9-fold more

potent than

parent

compound

[1]

Cyclopropylhydra

zine derivative
MAO-A >150

Highly selective

for LSD1 over

MAO-A/B

Cyclopropylhydra

zine derivative
MAO-B >150

Highly selective

for LSD1 over

MAO-A/B

*PCM (phenylcyclopropyl) group addition enhances activity.

Cyclobutylhydrazine: A Theoretical and Prospective
Analysis
Currently, there is a notable absence of published quantitative data (e.g., IC50, Ki) on the

inhibitory activity of cyclobutylhydrazine against MAO, LSD1, or other enzymes. However, its

structural similarity to cyclopropylhydrazine makes it a compound of interest. The primary

difference lies in the cycloalkyl group: a four-membered cyclobutane ring versus a three-

membered cyclopropane ring.

Potential Implications of the Cyclobutane Ring:

Ring Strain and Reactivity: Cyclobutane has less ring strain than cyclopropane. This reduced

strain may lead to a lower reactivity of the hydrazine moiety, potentially resulting in a

decreased potency for irreversible inhibition compared to cyclopropylhydrazine-based

inhibitors.
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Steric Bulk and Binding: The larger size of the cyclobutyl group could influence how the

molecule fits into the active site of a target enzyme. This could either enhance binding

through favorable interactions or hinder it due to steric clashes, making its effect on inhibitory

activity difficult to predict without experimental data.

Metabolic Stability: The cyclopropyl group is known to influence metabolic stability,

sometimes blocking oxidative metabolism at adjacent positions.[2] However,

cyclopropylamines can also be bioactivated to form reactive metabolites.[2] The metabolic

fate of a cyclobutyl group in this context is not well-documented but may differ due to the

altered ring structure and stability.

While some patents describe cyclobutane derivatives as inhibitors for enzymes like Janus

kinases (JAKs), specific data for cyclobutylhydrazine in this or other contexts is not provided.

[3][4] Therefore, experimental evaluation is necessary to determine the actual performance of

cyclobutylhydrazine as an enzyme inhibitor.

Mechanism of Action: MAO Inhibition
Hydrazine-based compounds like cyclopropylhydrazine are known to act as mechanism-based

inhibitors of flavin-dependent enzymes such as monoamine oxidases.[5] The inhibitory process

is generally understood to be irreversible, involving the formation of a covalent bond with the

FAD cofactor essential for the enzyme's catalytic activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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